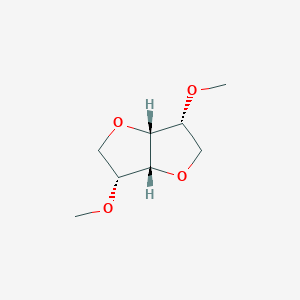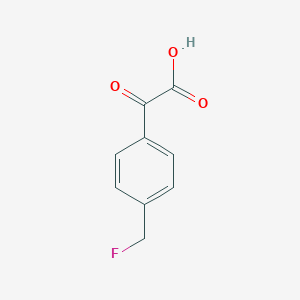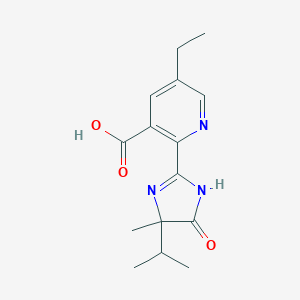
N-(3-氯-4-氟苯基)-7-氟-6-硝基喹唑啉-4-胺
描述
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family
科学研究应用
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a tyrosine kinase inhibitor, which can be used in the treatment of various cancers by targeting specific signaling pathways involved in cell proliferation and survival.
Biological Research: The compound is used in studies to understand its effects on cellular processes, including apoptosis and cell cycle regulation.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
作用机制
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This inhibition disrupts the activation of the anti-apoptotic Ras signal transduction cascade .
Biochemical Pathways
The inhibition of EGFR tyrosine kinase affects multiple downstream biochemical pathways. It disrupts the activation of the anti-apoptotic Ras signal transduction cascade , which plays a crucial role in cell proliferation and survival. This disruption can lead to the induction of apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound is absorbed slowly after oral administration with a mean bioavailability of 60% . It undergoes extensive hepatic metabolism, predominantly by CYP3A4 . The elimination half-life is about 48 hours . Steady-state plasma concentrations are achieved within 10 days . It is extensively distributed throughout the body with a mean steady-state volume of distribution of 1400 L following intravenous administration .
Result of Action
The inhibition of EGFR tyrosine kinase by N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can lead to a decrease in cell proliferation and an increase in apoptosis in cancer cells . This can result in a reduction in tumor size and potentially slow the progression of the disease.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility of the compound, which in turn can impact its bioavailability . Additionally, the presence of other medications metabolized by CYP3A4 could potentially affect the metabolism and elimination of the compound .
生化分析
Biochemical Properties
The biochemical properties of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine are not fully characterized yet. Based on its structural similarity to other quinazoline derivatives, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s fluorophenyl and nitroquinazolin groups .
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not yet well-documented. Future in vitro or in vivo studies could provide valuable insights into these aspects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Industrial Production Methods
Industrial production of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Coupling Reactions: Palladium catalysts, aryl halides, and boronic acids.
Major Products
Reduction: Formation of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-aminoquinazolin-4-amine.
Substitution: Formation of derivatives with different functional groups replacing chloro and fluoro substituents.
Coupling: Formation of biaryl or diaryl derivatives.
相似化合物的比较
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine can be compared with other quinazoline derivatives such as:
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine, used as an EGFR inhibitor in cancer therapy.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, another EGFR inhibitor with a different substitution pattern.
Lapatinib: N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-((2-(methylsulfonyl)ethyl)amino)pyrimidin-4-yl)quinazolin-4-amine, used in the treatment of breast cancer.
The uniqueness of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF2N4O2/c15-9-3-7(1-2-10(9)16)20-14-8-4-13(21(22)23)11(17)5-12(8)18-6-19-14/h1-6H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOJDNRJDBWZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442902 | |
| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162012-67-1 | |
| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-(hydroxymethyl)-8a-methyl-2-phenylhexahydro-5H-[1,3]oxazolo[3,2-a]pyridin-5-one](/img/structure/B50288.png)



